4-Ethoxy-3,5-difluorobenzamide
Overview
Description
4-Ethoxy-3,5-difluorobenzamide is a chemical compound with the molecular formula C9H9F2NO2 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular weight of this compound is 201.17 . The molecular structure consists of a benzamide core with ethoxy and difluoro substituents .Physical And Chemical Properties Analysis
This compound is a solid substance at ambient temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-difluorobenzamide is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It is also thought to have anti-inflammatory, anti-tumor, and antibacterial properties.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-tumor, and antibacterial effects in laboratory studies. It has also been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
4-Ethoxy-3,5-difluorobenzamide has several advantages for use in laboratory experiments. It is relatively inexpensive, and its high reactivity makes it an ideal reagent for organic synthesis. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that this compound has not been extensively studied in vivo, so its safety and efficacy in humans is not known.
Future Directions
There are several potential future directions for 4-Ethoxy-3,5-difluorobenzamide. Further research is needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, more research is needed to explore its potential applications in the synthesis of pharmaceuticals, polymers, dyes, and surfactants. Finally, further research is needed to explore its potential use as an enzyme inhibitor and its potential therapeutic applications.
Scientific Research Applications
4-Ethoxy-3,5-difluorobenzamide has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, organic synthesis, and the study of enzyme inhibition. It has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and surfactants.
properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUVRXABDGGYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306182 | |
Record name | 4-Ethoxy-3,5-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017779-23-5 | |
Record name | 4-Ethoxy-3,5-difluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3,5-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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